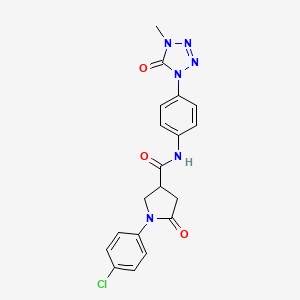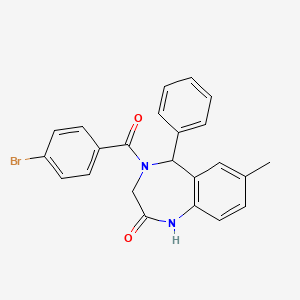
4-(4-BROMOBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-BROMOBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family This compound is characterized by its unique structure, which includes a bromobenzoyl group, a methyl group, and a phenyl group attached to a tetrahydrobenzodiazepinone core
Vorbereitungsmethoden
The synthesis of 4-(4-BROMOBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves several steps. One common method includes the acylation of a benzodiazepine precursor with 4-bromobenzoyl chloride under anhydrous conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an inert atmosphere to prevent moisture interference . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) for reduction and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-BROMOBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-BROMOBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it modulates their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. . This uniqueness makes it a valuable compound for specific research and industrial purposes.
Eigenschaften
IUPAC Name |
4-(4-bromobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)26(14-21(27)25-20)23(28)17-8-10-18(24)11-9-17/h2-13,22H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQNFCYRQZFALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide](/img/structure/B2486643.png)
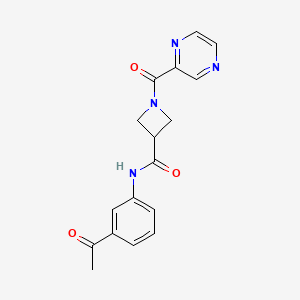
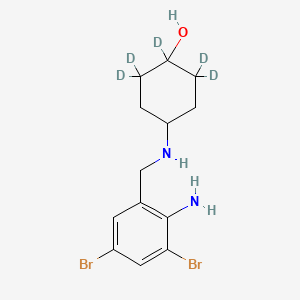
![2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide](/img/structure/B2486647.png)
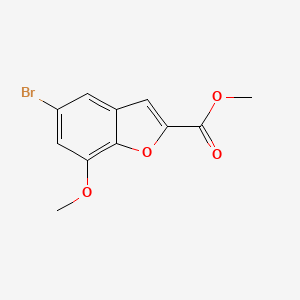
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)
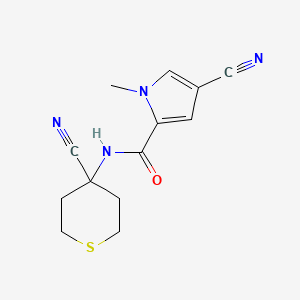
![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)
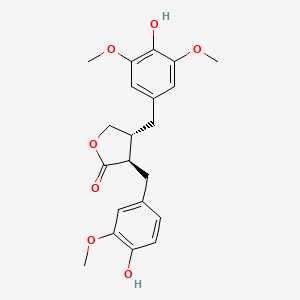
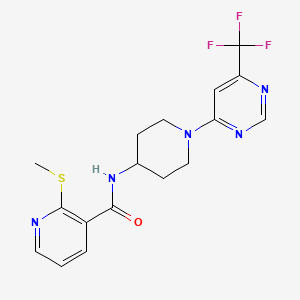
![methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2486664.png)
